Grgdsp (tfa)

Vue d'ensemble

Description

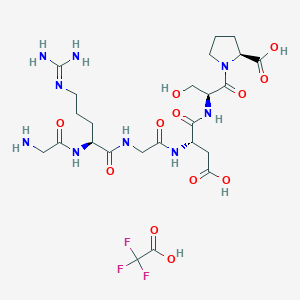

GRGDSP (TFA), également connu sous le nom de trifluoroacétate de Gly-Arg-Gly-Asp-Ser-Pro, est un peptide linéaire synthétique qui fonctionne comme un inhibiteur des intégrines. Les intégrines sont des protéines qui facilitent l'adhésion cellulaire et la transduction du signal, jouant un rôle crucial dans divers processus cellulaires. GRGDSP (TFA) est largement utilisé dans la recherche sur les intégrines en raison de sa capacité à inhiber l'adhérence des cellules tumorales aux cellules endothéliales, limitant ainsi les métastases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GRGDSP (TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Chaque acide aminé est couplé à la chaîne peptidique liée à la résine à l'aide d'un réactif de couplage tel que la N,N'-diisopropylcarbodiimide (DIC) ou la N-éthyl-N'-(3-diméthylaminopropyl)carbodiimide (EDC).

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage : Le peptide complet est clivé de la résine à l'aide d'un cocktail de clivage contenant du TFA, de l'eau et des scavengers comme le triisopropylsilane (TIS).

Méthodes de production industrielle

Dans les milieux industriels, la production de GRGDSP (TFA) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la reproductibilité. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le GRGDSP (TFA) subit principalement des réactions de formation et de clivage de liaison peptidique. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions standard.

Réactifs et conditions courants

Réactifs de couplage : DIC, EDC

Réactifs de déprotection : TFA

Réactifs de clivage : TFA, eau, TIS

Principaux produits

Le principal produit de la synthèse est le peptide GRGDSP lui-même. Pendant le processus de clivage, le trifluoroacétate (TFA) est souvent utilisé, ce qui entraîne la formation de GRGDSP (TFA) comme produit final .

Applications De Recherche Scientifique

Le GRGDSP (TFA) a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle dans les études de synthèse et de modification peptidique.

Biologie : Investigé pour son rôle dans l'adhésion cellulaire, la migration et la transduction du signal.

Médecine : Exploré comme agent thérapeutique potentiel pour inhiber la métastase tumorale et favoriser la cicatrisation.

Industrie : Utilisé dans le développement de biomatériaux, tels que les implants cardiovasculaires, pour améliorer l'endothélialisation

Mécanisme d'action

Le GRGDSP (TFA) exerce ses effets en se liant aux intégrines, en particulier celles contenant le motif arginine-glycine-acide aspartique (RGD). Cette liaison inhibe l'interaction entre les intégrines et leurs ligands de la matrice extracellulaire, empêchant ainsi l'adhésion et la migration cellulaires. Les cibles moléculaires comprennent les intégrines telles que αvβ3 et α5β1, qui sont impliquées dans divers processus cellulaires .

Mécanisme D'action

GRGDSP (TFA) exerts its effects by binding to integrins, specifically those containing the arginine-glycine-aspartic acid (RGD) motif. This binding inhibits the interaction between integrins and their extracellular matrix ligands, thereby preventing cell adhesion and migration. The molecular targets include integrins such as αvβ3 and α5β1, which are involved in various cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

GRGDNP (TFA) : Trifluoroacétate de Gly-Arg-Gly-Asp-Asn-Pro, un autre peptide à base de RGD possédant des propriétés inhibitrices des intégrines similaires.

Peptide RGD (TFA) : Un terme général pour les peptides contenant le motif RGD, utilisé dans diverses études liées aux intégrines.

Unicité

Le GRGDSP (TFA) est unique en raison de sa séquence spécifique, qui offre une haute affinité et une sélectivité pour certaines intégrines. Cela le rend particulièrement efficace pour inhiber l'adhésion des cellules tumorales et favoriser l'endothélialisation par rapport à d'autres peptides à base de RGD .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10.C2HF3O2/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41;3-2(4,5)1(6)7/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJVLOLHIALTGU-ZMNOQRQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38F3N9O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.